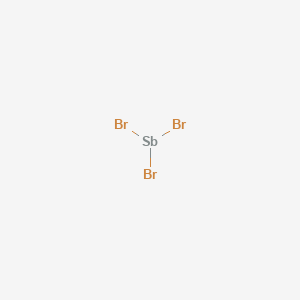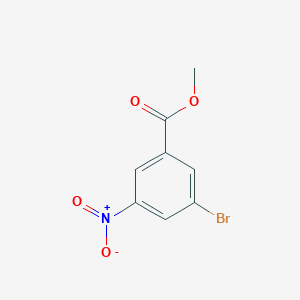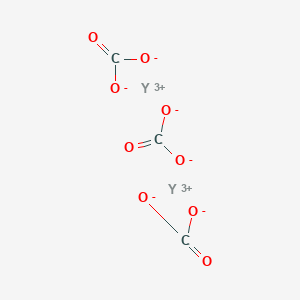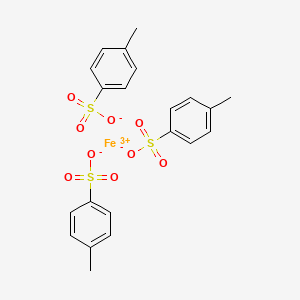
Antimony tribromide
Overview
Description
Antimony tribromide is a chemical compound containing antimony in its +3 oxidation state. It typically appears as colorless to yellow crystals and is hygroscopic. The compound has a chemical formula of SbBr₃ and a molar mass of 361.472 g/mol . It is soluble in water, undergoing partial hydrolysis, and is also soluble in various organic solvents such as acetone, benzene, chloroform, and alcohol .
Mechanism of Action
Target of Action
Antimony tribromide is a chemical compound containing antimony in its +3 oxidation state . It is known to interact with various targets, including the heteropentameric receptor for GABA, the major inhibitory neurotransmitter in the vertebrate brain . It also functions as a histamine receptor and mediates cellular responses to histamine .
Mode of Action
It is known that it can interact with its targets, such as the gaba receptor, to mediate cellular responses . It may also interfere with enzymes of the glycogenolysis and gluconeogenesis pathways .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is known to hydrolyze in water to form hydrobromic acid and antimony trioxide . This reaction is represented by the equation:
2SbBr3+3H2O→Sb2O3+6HBr2 SbBr_3 + 3 H_2O \rightarrow Sb_2O_3 + 6 HBr2SbBr3+3H2O→Sb2O3+6HBr
.Pharmacokinetics
It is known that it is soluble in water and undergoes partial hydrolysis . This solubility could potentially influence its bioavailability.
Result of Action
It is known that it can mediate cellular responses to histamine . It may also affect circulating glucose levels by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it absorbs water from the air and reacts with water to make antimony trioxide and hydrobromic acid . It also has covalent bonds in it and melts easily , which could potentially influence its stability and efficacy.
Preparation Methods
Antimony tribromide can be synthesized through several methods:
Reaction with Elemental Bromine: Antimony reacts with elemental bromine to form this compound.
Reaction with Hydrobromic Acid: Antimony trioxide reacts with hydrobromic acid to produce this compound.
Industrial Production: Industrially, this compound can be prepared by the action of bromine on a mixture of antimony sulfide and antimony trioxide at 250°C.
Chemical Reactions Analysis
Antimony tribromide undergoes various chemical reactions:
Hydrolysis: In water, this compound hydrolyzes to form hydrobromic acid and antimony trioxide[ 2 \text{SbBr}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Sb}_2\text{O}_3 + 6 \text{HBr} ]
Complex Formation: It forms complexes with various organic compounds, such as benzene, through molecular interactions.
Substitution Reactions: This compound can act as a halogenating agent in organic synthesis, facilitating the substitution of bromine atoms into organic molecules.
Scientific Research Applications
Antimony tribromide has several scientific research applications:
Fire Retardant: It is added to polymers like polyethylene to enhance their fire-retardant properties.
Non-Linear Optical Materials: Bis(thiourea) this compound is studied for its potential as a non-linear optical material, useful in harmonic generation, optical switching, and dynamic holography.
High-Pressure Studies: Research has shown that this compound undergoes phase transitions under high pressure, making it of interest in the study of layered functional materials.
Comparison with Similar Compounds
Antimony tribromide can be compared with other antimony halides such as antimony trichloride (SbCl₃) and antimony triiodide (SbI₃). While all these compounds contain antimony in the +3 oxidation state, they differ in their physical properties and reactivity:
Antimony Trichloride: More soluble in water and has a lower melting point compared to this compound.
Antimony Triiodide: Less soluble in water and has a higher melting point compared to this compound.
These differences highlight the unique properties of this compound, making it suitable for specific applications where other antimony halides may not be as effective.
Properties
IUPAC Name |
tribromostibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Sb/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJGYLSSECYURW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Sb](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Sb, SbBr3 | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | antimony(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064870 | |
| Record name | Antimony tribromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Antimony tribromide is a yellow crystalline solid, which is sometimes shipped as a solution in hydrobromic acid. It is decomposed by water giving an antimony oxide and hydrobromic acid. It is corrosive to tissue. It is used to make other antimony compounds, in chemical analysis, and in dyeing., Yellow deliquescent solid; [Hawley] White powder; [MSDSonline] | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony tribromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3720 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
536 °F at 760 mmHg (USCG, 1999), 288 °C | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Reacts with water, Soluble in dilute hydrochloric acid, hydrobromic acid, carbon disulfide, acetone, benzene, chloroform, Soluble in acetone, benzene, chloroform, Soluble in ammonia | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.148 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 4.148 at 23 °C/23 °C | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mm Hg at 93.9 °C | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow orthorhombic crystals, Orthorhombic, bipyramidal needles, Yellow crystalline mass, Yellow or white, deliquescent, crystalline mass becoming amber yellow when fused, Colorless, crystalline solid having a pyramidal dimorphic molecular structure. | |
CAS No. |
7789-61-9 | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony tribromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stibine, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony tribromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM239QD86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
205.88 °F (USCG, 1999), 97 °C | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the molecular formula and weight of Antimony Tribromide?
A1: The molecular formula for this compound is SbBr3. It has a molecular weight of 361.472 g/mol. []
Q2: What is the molecular structure of this compound?
A2: this compound exists as pyramidal-shaped molecules. In its solid state, α-Antimony Tribromide forms an orthorhombic crystal structure, with specific bond angles and polar angles for the Sb-Br bonds. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, several spectroscopic techniques have been used to study this compound. Nuclear Quadrupole Resonance (NQR) spectroscopy, particularly focusing on the 81Br nucleus, has provided valuable insights into the structural properties of α-Antimony Tribromide and its molecular complex with benzene (2SbBr3·C6H6). [] Raman spectroscopy has also been used to investigate the vibrational modes of this compound in various states, including solid, molten, and matrix-isolated forms. []
Q4: Is this compound soluble in organic solvents?
A4: Yes, this compound dissolves in organic solvents like toluene and benzene. It can even form molecular complexes with these solvents. For instance, a 1:2 complex is formed with 9,10-dihydroanthracene in toluene, resulting in an inorganic (SbBr3)n coordination polymer cross-linked by antimony coordinating to the benzene rings of the dihydroanthracene molecules. []
Q5: What catalytic properties does this compound exhibit?
A6: this compound has been investigated for its role in catalyzing reactions such as the bromination of organic compounds and the addition of bromine to olefins. Its activity is often compared to other catalysts like hydrogen bromide, stannic bromide, bismuth bromide, and pyridine. Understanding the influence of these catalysts, particularly their interaction with hydrogen bromide, is crucial for deciphering the reaction mechanisms involved. []
Q6: Can you elaborate on the specific reactions where this compound acts as a catalyst?
A7: One example is the bromination of p-nitrotoluene. In the presence of this compound, the reaction primarily yields p-nitrobenzyl bromide. Interestingly, using a different catalyst, ferric bromide, leads to the formation of 2-bromo-4-nitrotoluene. This highlights the selectivity of this compound in this specific bromination reaction. []
Q7: What are the primary applications of this compound?
A7: While not as widely used as other antimony compounds, this compound finds applications in specific areas:
Q8: How stable is this compound, and what are the factors affecting its stability?
A10: While this compound can be used in various applications, its stability under different conditions is a crucial consideration. Exposure to high temperatures, as in the pyrolysis of epoxy resin compounds, can lead to the formation of diantimony tetraoxide (Sb2O4), which is less volatile and can pose challenges in material recovery processes. [, ]
Q9: Are there any strategies to improve the stability or formulation of this compound for specific applications?
A11: Research suggests that controlling the temperature and oxygen concentration during processes like pyrolysis can influence the formation of byproducts like diantimony tetraoxide, potentially aiding in the recovery of purer forms of antimony. [, ]
Q10: What is the environmental impact of this compound, and are there methods for its degradation or recycling?
A12: this compound, like many metal halides, requires careful handling and disposal to minimize potential environmental risks. Research on the pyrolysis of epoxy resin compounds containing this compound highlights the importance of secondary combustion methods to neutralize hazardous byproducts and enable the recovery of antimony in a reusable form, thus promoting sustainability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















